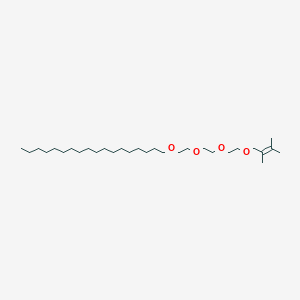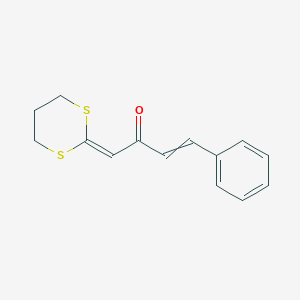
1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one is an organic compound characterized by the presence of a dithiane ring and a phenyl group attached to a butenone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithiane ring by the condensation of the dithiol with the carbonyl compound. Common catalysts used in this reaction include yttrium triflate and tungstophosphoric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized using reagents such as KMnO4 or OsO4.
Reduction: Reduction of the compound can be achieved using agents like NaBH4 or LiAlH4.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi or RMgX.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: NaBH4, LiAlH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential as a corrosion inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The dithiane ring can act as a nucleophile, participating in substitution and addition reactions. The phenyl group contributes to the compound’s stability and reactivity by providing resonance stabilization. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its chemical behavior .
Comparación Con Compuestos Similares
2,5-Bis(1,3-dithian-2-ylidene)-1,3,4,6-tetrathiapentalene (BDA-TTP): Similar in structure but with additional dithiane rings.
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene) acetate (ECDYA): Shares the dithiane ring but differs in the functional groups attached.
Uniqueness: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one is unique due to its combination of a dithiane ring and a phenylbutenone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.
Propiedades
Número CAS |
154051-57-7 |
|---|---|
Fórmula molecular |
C14H14OS2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
1-(1,3-dithian-2-ylidene)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C14H14OS2/c15-13(11-14-16-9-4-10-17-14)8-7-12-5-2-1-3-6-12/h1-3,5-8,11H,4,9-10H2 |
Clave InChI |
OYKUQQBAVIQJLF-UHFFFAOYSA-N |
SMILES canónico |
C1CSC(=CC(=O)C=CC2=CC=CC=C2)SC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


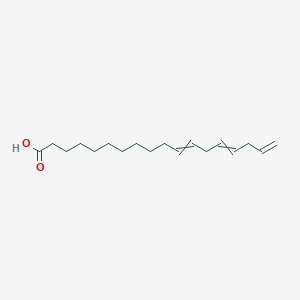
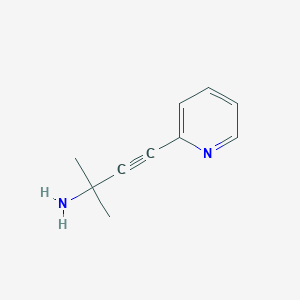
![N-{[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-3-yl]methylidene}hydroxylamine](/img/structure/B12561799.png)

![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)
![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)
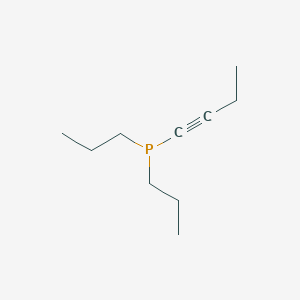

![8-Hydroxy-6-[(E)-(1,3-thiazol-2-yl)diazenyl]quinoline-5-sulfonic acid](/img/structure/B12561842.png)
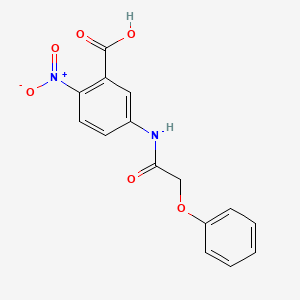
![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)
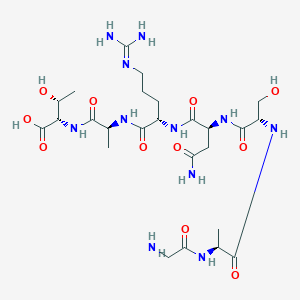
![2-methyl-N-[4-[1-[4-(2-methyl-N-(2-methylphenyl)anilino)phenyl]cyclohexyl]phenyl]-N-(2-methylphenyl)aniline](/img/structure/B12561862.png)
